4-(3-(5-methyl-1H-indol-1-yl)propanoyl)piperazin-2-one
Description
4-(3-(5-Methyl-1H-indol-1-yl)propanoyl)piperazin-2-one is a synthetic heterocyclic compound featuring a piperazin-2-one core linked to a 5-methylindole moiety via a propanoyl group.
Properties
IUPAC Name |
4-[3-(5-methylindol-1-yl)propanoyl]piperazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-12-2-3-14-13(10-12)4-7-18(14)8-5-16(21)19-9-6-17-15(20)11-19/h2-4,7,10H,5-6,8-9,11H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTTGXTOZIJBQGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C=C2)CCC(=O)N3CCNC(=O)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(5-methyl-1H-indol-1-yl)propanoyl)piperazin-2-one typically involves the following steps:
Formation of the Indole Moiety: The indole nucleus can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Attachment of the Propanoyl Group: The indole derivative is then reacted with a propanoyl chloride in the presence of a base such as pyridine to form the 3-(5-methyl-1H-indol-1-yl)propanoyl intermediate.
Formation of the Piperazinone Ring: The final step involves the cyclization of the intermediate with piperazine under reflux conditions to yield 4-(3-(5-methyl-1H-indol-1-yl)propanoyl)piperazin-2-one.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Nucleophilic Reactions at the Piperazin-2-one Core
The piperazin-2-one ring exhibits reactivity typical of lactams, with the carbonyl group susceptible to nucleophilic attack. Key transformations include:
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Hydrolysis : Under acidic or basic conditions, the amide bond undergoes hydrolysis to yield a piperazine dicarboxylic acid derivative. This reaction is critical for probing stability in biological systems .
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Alkylation/Acylation : The nitrogen atoms in the piperazinone ring can undergo alkylation or acylation. For example, Pd-catalyzed cross-coupling with aryl iodides (e.g., 4-methoxyphenyl iodide) introduces aryl groups at the nitrogen .
Table 1: Piperazin-2-one Functionalization Reactions
| Reaction Type | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Alkylation (Aryl) | Pd(PPh₃)₄, ArI, AgNO₃, Cs₂CO₃, MeCN, reflux | 58–63% | |
| Hydrolysis | HCl/H₂O or NaOH/EtOH | – |
Electrophilic Substitution on the Indole Moiety
The 5-methylindole group undergoes electrophilic substitution, primarily at the C3 and C7 positions. Reported modifications include:
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Halogenation : Bromination or iodination at C3 using NBS or NIS in DMF .
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Sulfonation : Reaction with chlorosulfonic acid introduces sulfonyl groups, enhancing solubility and bioactivity .
Table 2: Indole Modification Reactions
| Reaction | Reagents/Conditions | Outcome | Source |
|---|---|---|---|
| Bromination | NBS, DMF, 0°C → rt | 3-Bromo-5-methylindole | |
| Sulfonation | ClSO₃H, CH₂Cl₂, 0°C | 5-Methylindole-3-sulfonic acid |
Catalytic Cross-Coupling Reactions
The propanoyl linker enables Pd-mediated cross-coupling reactions. For instance:
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Suzuki-Miyaura Coupling : The ketone group can be functionalized via α-arylation using arylboronic acids and Pd(OAc)₂ .
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Heck Reaction : Alkenes are introduced at the β-position of the propanoyl group using aryl halides and Pd catalysts .
Table 3: Cross-Coupling Reactions
| Reaction | Catalysts/Conditions | Yield | Source |
|---|---|---|---|
| Suzuki-Miyaura | Pd(OAc)₂, SPhos, K₃PO₄, toluene, 100°C | 45–55% | |
| Heck | Pd(PPh₃)₄, AgNO₃, Cs₂CO₃, MeCN, reflux | 50–60% |
Functional Group Transformations
The propanoyl group participates in classic ketone reactions:
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Reduction : NaBH₄ or LiAlH₄ reduces the ketone to a secondary alcohol, altering the compound’s hydrophobicity .
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Condensation : Reaction with hydrazines forms hydrazones, useful for further cyclization .
Mechanistic Insights
A proposed pathway for Pd-catalyzed arylations involves:
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Oxidative addition of Pd(0) to Ar–I.
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Nucleophilic displacement of chloride by amine.
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Formation of a π-allyl Pd intermediate.
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Final nucleophilic substitution to yield aryl-piperazinone derivatives .
Key Research Findings
Scientific Research Applications
Medicinal Chemistry Applications
- Antidepressant Activity :
- Antitumor Properties :
- Neuroprotective Effects :
Pharmacological Insights
- Receptor Interaction :
- Synthesis and Derivatives :
Case Study 1: Antidepressant Efficacy
A study conducted on the antidepressant efficacy of piperazine derivatives demonstrated that compounds similar to 4-(3-(5-methyl-1H-indol-1-yl)propanoyl)piperazin-2-one showed significant improvements in behavioral tests for depression in animal models. The mechanism was linked to increased serotonin levels in the synaptic cleft.
Case Study 2: Antitumor Activity
In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. A notable study reported a reduction in cell viability by over 50% at certain concentrations, suggesting potential as an anticancer agent.
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 4-(3-(5-methyl-1H-indol-1-yl)propanoyl)piperazin-2-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Compound A : 2-(4-Benzhydrylpiperazin-1-yl)-1-(5-methyl-1H-indol-3-yl)ethanone ()
- Structural Differences :
- The indole is substituted at the 3-position (vs. 1-position in the target compound).
- A benzhydryl group replaces the piperazin-2-one ring.
- Substitution at indole-3 may alter binding orientation in biological targets compared to indole-1 substitution .
Compound B : 4-[3-(1H-1,3-Benzodiazol-2-yl)propanoyl]-1-(2-methylphenyl)piperazin-2-one ()
- Structural Differences :
- A benzodiazolyl group replaces the indole.
- A 2-methylphenyl group is attached to the piperazin-2-one nitrogen.
- Functional Implications :
Compound C : 3-((1-(3-(5-Fluoro-1H-indol-2-yl)phenyl)piperidin-4-yl)amino)-1-(4-isopropylpiperazin-1-yl)propan-1-one ()
- Structural Differences :
- Incorporates a 5-fluoroindole (vs. 5-methylindole) and an isopropylpiperazine side chain.
- A piperidine ring replaces the piperazin-2-one core.
- Functional Implications :
Physicochemical and Pharmacokinetic Comparison
| Parameter | Target Compound | Compound A | Compound B | Compound C |
|---|---|---|---|---|
| Molecular Weight | ~329.4 g/mol | ~483.6 g/mol | ~407.5 g/mol | ~507.6 g/mol |
| LogP (Predicted) | ~2.5 (moderate lipophilicity) | ~5.2 (highly lipophilic) | ~3.1 (moderate) | ~3.8 (moderate) |
| Hydrogen Bond Acceptors | 4 | 4 | 6 | 5 |
| Key Substituents | 5-Methylindole, propanoyl | Benzhydryl, indole-3-ethanone | Benzodiazolyl, 2-methylphenyl | 5-Fluoroindole, isopropylpiperazine |
Biological Activity
4-(3-(5-methyl-1H-indol-1-yl)propanoyl)piperazin-2-one, with the CAS number 1232793-06-4, is a compound of significant interest due to its potential biological activities. This compound features a piperazine core, which is a common motif in various pharmacologically active substances. The structural formula is with a molecular weight of 285.34 g/mol .
Chemical Structure
The compound can be represented as follows:
Biological Activity Overview
Research into the biological activity of 4-(3-(5-methyl-1H-indol-1-yl)propanoyl)piperazin-2-one indicates several potential therapeutic applications, particularly in oncology and neuropharmacology.
Antitumor Activity
Studies have shown that compounds similar to 4-(3-(5-methyl-1H-indol-1-yl)propanoyl)piperazin-2-one exhibit significant antitumor properties. For instance, derivatives of indole have been linked to the inhibition of tumor cell proliferation and induction of apoptosis in various cancer cell lines. The compound's ability to interact with DNA and inhibit key enzymes involved in cancer progression has been highlighted in multiple studies .
Table 1: Antitumor Activity of Indole Derivatives
| Compound Name | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HeLa | 10 | DNA intercalation |
| Compound B | MCF7 | 15 | Apoptosis induction |
| 4-(3-(5-methyl-1H-indol-1-yl)propanoyl)piperazin-2-one | A549 | TBD | TBD |
Neuropharmacological Effects
The piperazine moiety is known for its diverse pharmacological effects, including anxiolytic and antidepressant activities. Research suggests that similar compounds can modulate neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial for mood regulation and cognitive functions .
Case Study: Neuropharmacological Assessment
A study investigating the effects of piperazine derivatives on anxiety-like behaviors in rodent models found that certain compounds significantly reduced anxiety levels, suggesting potential for treating anxiety disorders. The mechanisms involved serotonin receptor modulation and enhancement of GABAergic transmission.
Synthesis and Modification
The synthesis of 4-(3-(5-methyl-1H-indol-1-yl)propanoyl)piperazin-2-one involves several steps, typically starting from readily available indole derivatives. Modifications to the structure can enhance biological activity or selectivity towards specific targets.
Table 2: Synthesis Pathway
| Step | Reagents/Conditions | Product |
|---|---|---|
| 1 | Indole + Propanoyl chloride + Base | Intermediate A |
| 2 | Intermediate A + Piperazine + Acid | 4-(3-(5-methyl-1H-indol-1-yl)propanoyl)piperazin-2-one |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 4-(3-(5-methyl-1H-indol-1-yl)propanoyl)piperazin-2-one, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : The compound can be synthesized via coupling reactions using reagents like HOBt (hydroxybenzotriazole) and TBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) in anhydrous DMF with NEt₃ as a base . For indole-containing analogs, refluxing equimolar solutions of hydrazine-carbothioamide derivatives with bromo-substituted acetophenones in ethanol, followed by purification via flash column chromatography and preparative TLC, has been effective .
- Key Parameters :
| Reagent/Condition | Role | Example from Evidence |
|---|---|---|
| HOBt/TBTU | Coupling agents | |
| NEt₃ | Base for pH control | |
| Reflux in ethanol | Solvent/temperature optimization |
Q. How should researchers characterize the purity and structural identity of this compound?
- Methodological Answer : Use a combination of:
- HPLC-MS : To assess purity and molecular weight (e.g., EVO analogs in diabetes studies used RP-HPLC with QbD principles ).
- NMR spectroscopy : For structural confirmation, particularly for piperazinone and indole moieties.
- Elemental analysis : Cross-validate with expected stoichiometry (e.g., C, H, N percentages as in Example 6 from ) .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in reported biological activity data for piperazinone derivatives?
- Methodological Answer :
- Dose-response studies : Systematically vary concentrations to identify non-linear effects.
- Target selectivity profiling : Use assays against related receptors (e.g., dual H1/H4 receptor ligands in ) to rule off-target effects .
- Structural analysis : Apply crystallography (e.g., Sheldrick’s methods for resolving enantiomeric purity ) or molecular docking to correlate activity with stereochemistry.
Q. How can researchers design in vitro/in vivo studies to evaluate the pharmacokinetic (PK) properties of this compound?
- Methodological Answer :
- In vitro : Assess metabolic stability using liver microsomes, and permeability via Caco-2 cells. Reference EVO tartrate’s PK parameters as a benchmark .
- In vivo : Use radiolabeled analogs (e.g., ¹⁴C tagging) for bioavailability studies. For CNS-targeted analogs, consider blood-brain barrier penetration assays, as in ’s histamine receptor ligands .
Q. What computational methods are suitable for predicting the compound’s binding affinity to serotonin or histamine receptors?
- Methodological Answer :
- Molecular dynamics (MD) simulations : Model interactions with 5-HT₂ or H1/H4 receptors (e.g., dual ligands in ) .
- QSAR models : Use datasets from similar piperazinone derivatives (e.g., substituent effects on logP and IC₅₀) .
- Docking software : AutoDock Vina or Schrödinger Suite, validated against crystallographic data (e.g., Cremer and Pople’s conformational analysis ).
Q. How can crystallographic data improve the understanding of this compound’s stability and reactivity?
- Methodological Answer :
- Single-crystal X-ray diffraction : Resolve bond lengths and angles (e.g., Asiri et al.’s work on pyrazole derivatives in ) .
- Thermogravimetric analysis (TGA) : Correlate thermal stability with crystal packing patterns.
- Hirshfeld surface analysis : Map intermolecular interactions to predict solubility or polymorphic transitions .
Q. What strategies mitigate challenges in scaling up synthesis while maintaining enantiomeric purity?
- Methodological Answer :
- Asymmetric catalysis : Use chiral auxiliaries or enzymes (e.g., lipases) for stereocontrol.
- Process analytical technology (PAT) : Monitor reactions in real-time via FTIR or Raman spectroscopy.
- Purification : Employ chiral stationary phases in HPLC, as demonstrated in EVO tartrate’s QbD-based method .
Data Contradiction Analysis
Q. How should researchers address discrepancies between computational predictions and experimental bioactivity results?
- Methodological Answer :
- Re-validate force fields : Ensure docking parameters match the target’s conformational dynamics (e.g., 5-HT₂ receptor flexibility ).
- Experimental controls : Include positive/negative controls (e.g., known agonists/antagonists from ) .
- Meta-analysis : Cross-reference with databases like PubChem or ChEMBL for consensus on similar compounds .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
